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Compound of Interest

Compound Name: 2-keto-L-gluconic acid

Cat. No.: B3433418 Get Quote

This guide provides a comparative analysis of several industrially significant strains of

Ketogulonicigenium vulgare, a bacterium crucial for the two-step fermentation process of

vitamin C production. The genomic features of strains WSH-001, SKV, Y25, Hbe602, and SPU

B805 are compared, offering insights into their metabolic capabilities and potential for industrial

applications. This document is intended for researchers, scientists, and professionals in the

field of drug development and microbial biotechnology.

Genomic Feature Comparison
The following table summarizes the key genomic characteristics of the compared K. vulgare

strains, providing a quantitative basis for their comparison.
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Feature WSH-001 SKV Y25 Hbe602 SPU B805

Total

Genome Size

(Mbp)

3.28[1][2] 3.03 3.29 3.28 3.03[3]

Chromosome

Size (bp)
2,766,400[1]

2,764,573[4]

[5]
2,776,084[6] ~2.77 Mb 3,032,608[3]

Number of

Plasmids
2[1] 1[4][5] 2 2 0[3]

Plasmid

Size(s) (bp)

pKVU_100:

267,986pKV

U_200:

242,715[1]

267,949[4][5]

pYP1: 256

kbpYP2: 227

kb

Plasmid 1:

~268

kbPlasmid 2:

~243 kb

N/A[3]

GC Content

(Chromosom

e)

61.69%[1]
Not explicitly

stated
61.72%[6]

Not explicitly

stated
61.7%[3]

Total Protein-

Coding

Genes

3,065[1]
Not explicitly

stated
3,290[6] 3,178

Not explicitly

stated

Chromosome

Protein-

Coding

Genes

2,604[1]
Not explicitly

stated
2,807[6]

Not explicitly

stated

Not explicitly

stated

Plasmid

Protein-

Coding

Genes

pKVU_100:

246pKVU_20

0: 215[1]

Not explicitly

stated

pYP1:

256pYP2:

227[6]

Plasmid 2:

211[5]
N/A

rRNA

Operons
3[1]

Not explicitly

stated
5[6]

15 (total

rRNAs)

15 (total

rRNAs)[3]

tRNA Genes 51[1]
Not explicitly

stated
59[6] 58 58[3]
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Key Metabolic Pathway: 2-Keto-L-Gulonic Acid (2-
KGA) Biosynthesis
The primary industrial importance of K. vulgare lies in its ability to convert L-sorbose to 2-KGA,

a precursor for Vitamin C synthesis. This bioconversion is a critical step in the industrial two-

step fermentation process. The simplified pathway involves two key enzymatic steps.

L-Sorbose L-Sorbosone

Sorbose
Dehydrogenase (sdh) 2-Keto-L-gulonic acid

(2-KGA)

Sorbosone
Dehydrogenase (sndh)

Click to download full resolution via product page

Simplified 2-KGA biosynthesis pathway in K. vulgare.

Genomic comparisons reveal variations in the number and location of genes encoding these

key enzymes. For instance, in strain WSH-001, the sndh gene is located on plasmid

pKVU_200.[1] The presence and expression levels of these dehydrogenase genes are critical

determinants of the 2-KGA production efficiency of a given strain.

Comparative Genomics Workflow
The genomic analysis of these K. vulgare strains typically follows a standardized workflow, from

DNA extraction to comparative analysis. This process allows for the identification of genetic

differences that may underlie phenotypic variations.
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Genome Assembly

Gene Prediction & Annotation
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(e.g., BLAST, Phylogenetic Analysis)
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A typical workflow for comparative genomics studies.

Experimental Methodologies
The genomic data presented in this guide were obtained through a combination of established

and next-generation sequencing technologies, followed by robust bioinformatic analysis.

Strain Culturing and Genomic DNA Isolation
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Culturing:K. vulgare strains, such as SKV, are typically cultured in flasks at 30°C with

shaking.[4][5] The seed medium often contains beef extract, yeast powder, corn steep liquor,

MgSO4, KH2PO4, urea, and peptone.[4][5]

DNA Extraction: Genomic DNA is commonly isolated using methods like the Sodium Dodecyl

Sulfate (SDS) method.[4][5]

Genome Sequencing
A variety of sequencing platforms have been employed for different strains:

WSH-001: A combined strategy of the Sanger shotgun approach and 454 single-end

sequencing technology was used.[1] A 5-kb insert genomic library was also constructed and

sequenced using an ABI 3730 DNA analyzer.[1]

SKV: Sequenced using Single-Molecule Real-Time (SMRT) technology.[4][5]

Y25, Hbe602, SPU B805: While specific platform details for every strain are not always

exhaustively reported in initial announcements, next-generation sequencing platforms are

the standard.

Genome Assembly and Annotation
Assembly: Raw sequencing reads are assembled into contigs and scaffolds. For instance,

the 454 reads for WSH-001 were assembled using the Newbler assembler, and gaps were

closed by PCR and primer walking.[1] SMRT analysis software was used for the SKV

genome to assemble reads into a single contig without gaps.[4] The quality of the assembly

is often assessed using software packages like Phred/Phrap/Consed.[1]

Gene Prediction and Annotation: Protein-coding genes are predicted using software such as

Glimmer and ZCURVE.[1] Transfer RNA (tRNA) and ribosomal RNA (rRNA) genes are

identified using tools like tRNAscan-SE and RNAmmer.[1] Functional annotation is then

performed by comparing the predicted gene sequences against databases like NCBI, KEGG

(Kyoto Encyclopedia of Genes and Genomes), and COG (Clusters of Orthologous Groups)

using tools like BLAST.[4] For many recent genome submissions, the NCBI Prokaryotic

Genome Annotation Pipeline (PGAP) is used for a standardized annotation process.
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Comparative Analysis
Sequence Comparison: Whole-genome alignments and comparisons of gene content are

performed to identify differences between strains. Tools like BLAST are used to determine

sequence similarity.[4] For example, the chromosome of K. vulgare SKV shows over 99%

sequence similarity to that of Hbe602.[4]

Phylogenetic Analysis: The evolutionary relationships between strains are often inferred by

constructing phylogenetic trees based on the 16S rRNA gene sequences or whole-genome

data.

Discussion of Comparative Insights
Comparative analysis of these K. vulgare genomes reveals several key insights. A notable

difference lies in the plasmid content. For instance, the high-yielding SPU B805 strain is

plasmid-free, whereas other strains like WSH-001 and Y25 harbor two plasmids.[1][3] It has

been suggested that the absence of a second plasmid, which in some strains carries genes for

additional dehydrogenases, may contribute to higher 2-KGA production by reducing the

formation of byproducts.[5]

Furthermore, the genomes of strains like WSH-001 and Y25 are characterized by a high

number of genes responsible for transport, particularly for amino acids and peptides.[1] This is

consistent with the observation that K. vulgare often grows poorly in monoculture and relies on

companion bacteria, such as Bacillus species, to provide essential nutrients.[4][5] The genomic

data, therefore, provides a basis for understanding these symbiotic relationships and for

metabolic engineering efforts aimed at improving monoculture growth and 2-KGA production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21994934/
https://pubmed.ncbi.nlm.nih.gov/21994934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404267/
https://journals.asm.org/doi/10.1128/genomea.01426-16
https://pmc.ncbi.nlm.nih.gov/articles/PMC5180388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5180388/
https://www.researchgate.net/publication/47635706_Complete_Genome_Sequence_of_the_Bacterium_Ketogulonicigenium_vulgare_Y25
https://www.benchchem.com/product/b3433418#comparative-genomics-of-ketogulonicigenium-vulgare-strains
https://www.benchchem.com/product/b3433418#comparative-genomics-of-ketogulonicigenium-vulgare-strains
https://www.benchchem.com/product/b3433418#comparative-genomics-of-ketogulonicigenium-vulgare-strains
https://www.benchchem.com/product/b3433418#comparative-genomics-of-ketogulonicigenium-vulgare-strains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3433418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

